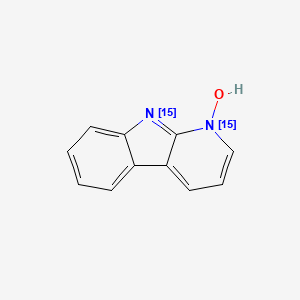
4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound. It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The compound is characterized by the presence of an isopropyl group at the 4-position and a carboxylic acid group at the 2-position. This structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of an isopropyl-substituted amine with a suitable dicarbonyl compound can lead to the formation of the pyrrole ring. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as p-toluenesulfonic acid or a base like sodium hydroxide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction can produce 2,5-dihydro-1H-pyrrole-2-methanol .
Applications De Recherche Scientifique
4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Mécanisme D'action
The mechanism of action of 4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the isopropyl group may enhance the compound’s hydrophobic interactions with lipid membranes or protein surfaces, affecting its distribution and efficacy .
Comparaison Avec Des Composés Similaires
2,5-Dihydro-1H-pyrrole-2-carboxylic acid: Lacks the isopropyl group, resulting in different chemical properties.
4-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid: Contains a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.
Uniqueness: The presence of the isopropyl group in 4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid imparts unique steric and electronic effects, making it distinct from other pyrrole derivatives. These effects influence its reactivity, stability, and interactions with biological targets, highlighting its potential in various research and industrial applications .
Propriétés
Numéro CAS |
100911-27-1 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.197 |
Nom IUPAC |
4-propan-2-yl-2,5-dihydro-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-5(2)6-3-7(8(10)11)9-4-6/h3,5,7,9H,4H2,1-2H3,(H,10,11) |
Clé InChI |
CBFZHQJMKZUATH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(NC1)C(=O)O |
Synonymes |
3-Pyrroline-2-carboxylicacid,4-isopropyl-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


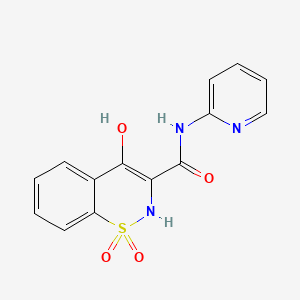
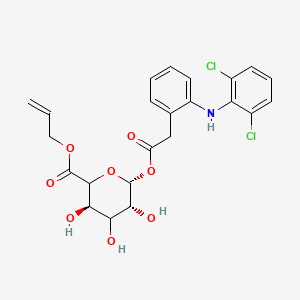
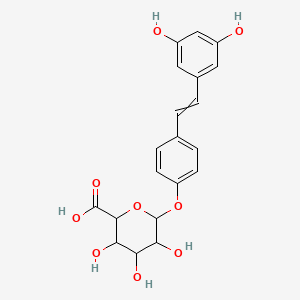
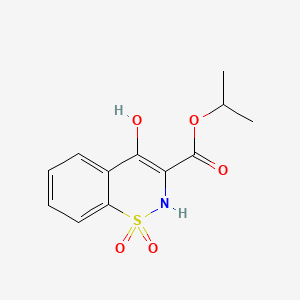

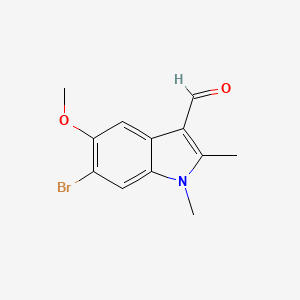
![6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B564843.png)
![1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone](/img/structure/B564845.png)
![(1R,4S,6S,7R,8R,9R,11R)-4,11-dimethyl-8-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecane-7,9-diol](/img/structure/B564847.png)

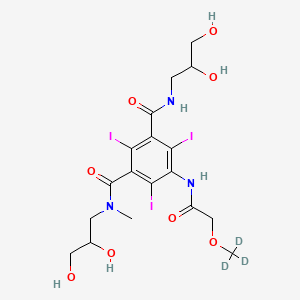
![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B564851.png)
